

A Technical Guide to Adipic Acid-d10 for Researchers

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Compound of Interest

Compound Name: *Adipic acid-d10*

Cat. No.: *B128205*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **Adipic acid-d10**, a deuterated analog of adipic acid. This guide is intended to assist in sourcing high-purity **Adipic acid-d10** and to provide foundational methodologies for its use in experimental settings.

Supplier and Product Specifications

The procurement of high-quality stable isotope-labeled compounds is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers offer **Adipic acid-d10**. A summary of their product specifications is presented below for easy comparison.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Isotopic Purity	Chemical Purity	Available Sizes
Sigma-Aldrich	Adipic acid-d10	25373-21-1	156.20	98 atom % D	Not specified	1 g, 5 g[1]
MedChem Express	Adipic acid-d10	25373-21-1	156.20	Not specified	99.93%	5 mg, 10 mg, 25 mg
Pharmaffiliates	Adipic Acid-D10	25373-21-1	156.2	Not specified	Not specified	Inquire for details[2]
Santa Cruz Biotechnology	Adipic acid-d10	25373-21-1	156.20	Not specified	Not specified	Inquire for details[3]

Experimental Protocols

Adipic acid-d10 is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses (GC-MS and LC-MS) and as a tracer in metabolic research. Below are detailed, generalized methodologies for its application.

Use as an Internal Standard in LC-MS/MS

Objective: To accurately quantify endogenous adipic acid in biological samples.

Methodology:

- Preparation of Stock Solutions:
 - Prepare a stock solution of **Adipic acid-d10** (e.g., 1 mg/mL) in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).
 - Prepare a series of calibration curve standards of non-labeled adipic acid at known concentrations.
- Sample Preparation (Protein Precipitation & Extraction):

- To 100 μ L of biological sample (e.g., plasma, serum, tissue homogenate), add a known amount of the **Adipic acid-d10** internal standard stock solution.
- Add 3 volumes of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant to a clean tube.
- Dry the supernatant under a gentle stream of nitrogen gas.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample and calibration standards onto an appropriate liquid chromatography column (e.g., a C18 reversed-phase column).
 - Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both adipic acid and **Adipic acid-d10**.

Use as an Internal Standard in GC-MS

Objective: To quantify adipic acid in samples that are amenable to gas chromatography.

Methodology:

- Derivatization:
 - Adipic acid is a polar molecule and requires derivatization to increase its volatility for GC analysis. Silylation is a common derivatization method.
 - To the dried sample extract containing the analyte and the **Adipic acid-d10** internal standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1%

Trimethylchlorosilane).

- Incubate the mixture at a suitable temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
- GC-MS Analysis:
 - Inject the derivatized sample onto a GC column suitable for fatty acid analysis (e.g., a DB-5ms column).
 - The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect characteristic ions of the derivatized adipic acid and **Adipic acid-d10**.

Sample Preparation for NMR Spectroscopy

Objective: To use **Adipic acid-d10** as a reference or for structural confirmation.

Methodology:

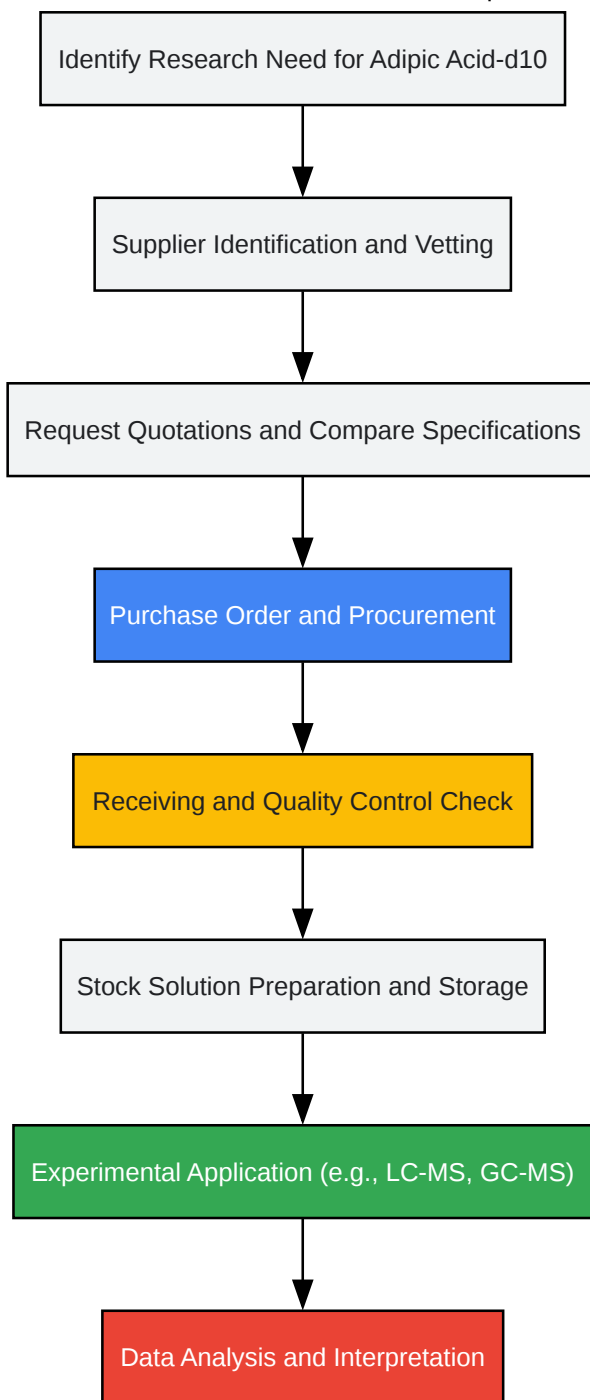
- Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., Deuterium oxide (D₂O), Chloroform-d (CDCl₃), DMSO-d₆).
- Sample Dissolution: Dissolve an appropriate amount of **Adipic acid-d10** in the chosen deuterated solvent in a clean, dry NMR tube. The concentration will depend on the specific experiment and the spectrometer's sensitivity.
- Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle heating may be necessary.
- Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

Visualizing Workflows and Pathways

Procurement and Utilization Workflow

The following diagram illustrates a typical workflow for sourcing and using **Adipic acid-d10** in a research setting.

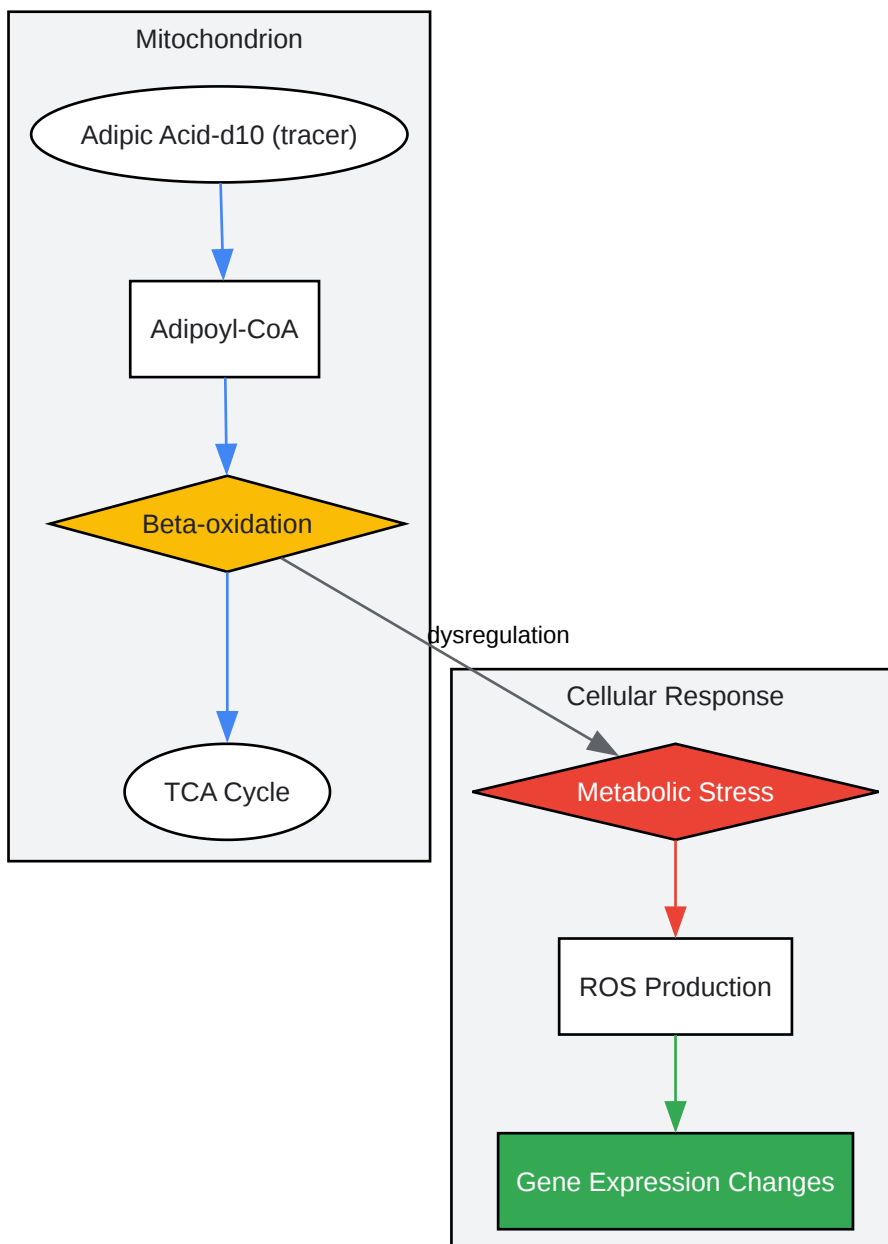
Procurement and Utilization Workflow for Adipic Acid-d10

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Hypothetical Metabolic Signaling Pathway

Adipic acid is a dicarboxylic acid that can be involved in cellular metabolism, particularly under certain pathological conditions associated with metabolic disorders. The diagram below illustrates a hypothetical signaling pathway where a metabolite of adipic acid could influence cellular processes.

Hypothetical Signaling Pathway Involving Adipic Acid Metabolism

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Hypothetical Signaling Pathway of Adipic Acid Metabolism

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References

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